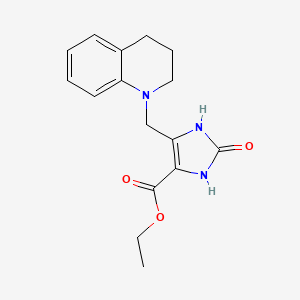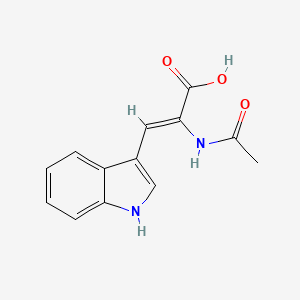![molecular formula C18H17N4O3S- B10867650 2-(1,3-benzothiazol-2-yl)-4-ethyl-5-(2-methoxyethyl)-3-oxopyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10867650.png)
2-(1,3-benzothiazol-2-yl)-4-ethyl-5-(2-methoxyethyl)-3-oxopyrazolo[4,3-c]pyridin-6-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzothiazol-2-yl)-4-ethyl-5-(2-methoxyethyl)-3-oxopyrazolo[4,3-c]pyridin-6-olate is a complex organic compound that features a benzothiazole moiety fused with a pyrazolopyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-4-ethyl-5-(2-methoxyethyl)-3-oxopyrazolo[4,3-c]pyridin-6-olate can be achieved through multiple synthetic pathways. One common method involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, followed by stirring at 50°C for 1 hour . Other synthetic strategies include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are favored for their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-yl)-4-ethyl-5-(2-methoxyethyl)-3-oxopyrazolo[4,3-c]pyridin-6-olate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
2-(1,3-benzothiazol-2-yl)-4-ethyl-5-(2-methoxyethyl)-3-oxopyrazolo[4,3-c]pyridin-6-olate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-ethyl-5-(2-methoxyethyl)-3-oxopyrazolo[4,3-c]pyridin-6-olate involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit tyrosine kinase receptors, leading to the suppression of cancer cell growth and proliferation . Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler compound with a benzothiazole ring, used in various applications including dyes and pharmaceuticals.
2-Phenylquinazolin-4(3H)-one: Known for its antibacterial properties and used in medicinal chemistry.
2-Amino-5-(E)-phenyl diazenyl benzoic acid: Another benzothiazole derivative with potential antimicrobial activity.
Uniqueness
2-(1,3-benzothiazol-2-yl)-4-ethyl-5-(2-methoxyethyl)-3-oxopyrazolo[4,3-c]pyridin-6-olate stands out due to its unique combination of structural features, which confer enhanced biological activity and versatility in various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H17N4O3S- |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-ethyl-5-(2-methoxyethyl)-3-oxopyrazolo[4,3-c]pyridin-6-olate |
InChI |
InChI=1S/C18H18N4O3S/c1-3-13-16-12(10-15(23)21(13)8-9-25-2)20-22(17(16)24)18-19-11-6-4-5-7-14(11)26-18/h4-7,10,23H,3,8-9H2,1-2H3/p-1 |
InChI Key |
BRLZFZVLZCUZOW-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C=C(N1CCOC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-[4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl]benzamide](/img/structure/B10867593.png)
![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide](/img/structure/B10867601.png)
![4-[2-({(1Z)-1-[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)ethyl]benzenesulfonamide](/img/structure/B10867611.png)
![N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-3,5-dimethoxybenzamide](/img/structure/B10867619.png)
![2-(4-methoxyphenoxy)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10867625.png)
![2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10867631.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10867634.png)
![2-(4-methoxyphenyl)-N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B10867645.png)
![(5-chloro-1,3-dimethyl-1H-indol-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10867648.png)

![3-[6-(1-Adamantyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL]-5-methoxyphenyl methyl ether](/img/structure/B10867657.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-(pyridin-2-ylmethyl)pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10867660.png)


